Calcium alpha-D-heptagluconate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

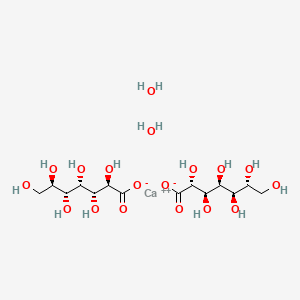

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O8.Ca.2H2O/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2*2-6,8-13H,1H2,(H,14,15);;2*1H2/q;;+2;;/p-2/t2*2-,3-,4+,5-,6-;;;/m11.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMIEBJMNFOKBC-JRLDONDGSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30CaO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-60-2 |

Source

|

| Record name | D-glycero-D-gulo-Heptonic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Calcium alpha-D-heptagluconate dihydrate (CAS 10030-53-2)

This guide provides a comprehensive technical overview of Calcium alpha-D-heptagluconate dihydrate, a specialized biochemical reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, analysis, and applications of this compound, grounding all information in established scientific principles and methodologies.

Introduction and Compound Profile

This compound is the calcium salt of alpha-D-heptagluconic acid. It is a derivative of gluconic acid, a sugar acid. This compound is primarily utilized in research and development settings as a biochemical reagent and a preparation of calcium gluconate.[1] Its structure, characterized by a seven-carbon chain with multiple hydroxyl groups, allows for the chelation of the calcium ion.

Synonyms:

Molecular Structure and Chemical Identity

The chemical identity of this compound is well-defined by its CAS number, molecular formula, and structural representations.

Caption: 2D representation of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for the effective application of this compound in a laboratory setting. These properties dictate its handling, storage, and behavior in various experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 10030-53-2 | [1],[2] |

| Molecular Formula | C₁₄H₂₆CaO₁₆·2H₂O | [1],[2] |

| Molecular Weight | 526.46 g/mol | [1],[2] |

| Appearance | White powder | [4] |

| Solubility | Soluble in water. May also dissolve in DMSO, Ethanol, and DMF. | [5] |

| Optical Activity | [α]20/D +2±0.2°, c = 5% in H₂O | [4] |

| Loss on Drying | ≤8% | [2] |

Synthesis and Manufacturing

The synthesis of Calcium alpha-D-heptagluconate generally involves the oxidation of a corresponding heptose sugar followed by neutralization with a calcium salt. A common laboratory-scale synthesis for a related compound, calcium gluconate, provides a foundational understanding of the process.

General Synthesis Pathway

Caption: General synthesis pathway for calcium sugar acids.

Exemplary Laboratory Synthesis Protocol (Adapted from Calcium Gluconate Synthesis)

This protocol describes the synthesis of calcium gluconate, which can be adapted for the synthesis of Calcium alpha-D-heptagluconate by starting with the appropriate heptose.

-

Oxidation of the Sugar:

-

Dissolve the starting sugar (e.g., 200 g of anhydrous glucose for gluconate synthesis) in deionized water (1000 mL).[6]

-

Gradually add an oxidizing agent, such as bromine (200 g), to the solution with frequent shaking.[6]

-

After the reaction is complete, boil the solution to remove any excess bromine.[6]

-

-

Formation of the Calcium Salt:

-

Isolation and Purification:

-

Concentrate the filtrate under vacuum to obtain a thin syrup.[6]

-

Allow the syrup to cool and stand, which will induce crystallization of the calcium salt.[6]

-

Collect the crystals by filtration and recrystallize them from a minimal amount of boiling water or dilute alcohol to achieve the desired purity.[6]

-

Causality in Synthesis: The choice of a mild oxidizing agent like bromine is crucial to selectively oxidize the aldehyde group of the sugar to a carboxylic acid without cleaving the carbon chain or oxidizing the hydroxyl groups. The neutralization with calcium carbonate is a straightforward and effective method to form the calcium salt, which often has lower solubility in water than the free acid, facilitating its crystallization and isolation.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in sensitive research and development applications. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Exemplary HPLC Method for Related Substances (Adapted from Calcium Gluconate Analysis):

-

Chromatographic Column: Hydrogen ion chromatography column (e.g., Rezex ROA-Organic Acid H+).[7]

-

Mobile Phase: 0.5% formic acid solution.[7]

-

Flow Rate: 0.3 mL/min.[7]

-

Column Temperature: 30 °C.[7]

-

Detector: Differential Refractive Index (DRI) detector.[7]

-

Injection Volume: 50 µL.[7]

Rationale for Method Selection: The use of an organic acid column and a differential refractive index detector is well-suited for the analysis of sugar acids and their salts, which lack a strong UV chromophore. The acidic mobile phase ensures that the analyte is in a consistent ionic state, leading to reproducible retention times.

Spectroscopic Methods

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification of the functional groups present in the molecule, providing a characteristic "fingerprint."

Expected Characteristic FTIR Peaks (based on Calcium Gluconate):

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3550 (broad) | O-H stretching (hydroxyl groups and water of hydration) |

| ~2900 | C-H stretching (alkane) |

| ~1600 | C=O stretching (carboxylate anion) |

| ~1000-1100 | C-O stretching (alcohols) |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the compound.

¹H NMR (in D₂O): The proton NMR spectrum is expected to be complex due to the multiple chiral centers and hydroxyl groups. The signals for the protons on the carbon chain would typically appear in the region of 3.5-4.5 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbons in the heptagluconate backbone, with the carboxyl carbon appearing furthest downfield.

Experimental Consideration: Due to the presence of exchangeable protons (from the hydroxyl groups), running the NMR in D₂O is advisable to simplify the spectrum by exchanging the -OH protons with deuterium.

Applications in Research and Development

This compound is primarily used as a biochemical reagent.[8][9] Its properties make it suitable for a range of specialized applications.

Radiolabelling

Peer-reviewed studies have indicated the use of glucoheptonate in the preparation of technetium-99m (⁹⁹mTc) labeled compounds for imaging applications.[4] For instance, ⁹⁹mTc-glucoheptonate has been evaluated for its potential in monitoring apoptosis related to chemotherapeutic agents.[10] The glucoheptonate moiety acts as a chelating agent for the radioisotope.

Potential in Drug Formulation

As a calcium salt of a sugar acid, it may be investigated for use in drug formulations to improve the solubility or stability of active pharmaceutical ingredients. It can also serve as a source of calcium in nutritional supplements or therapeutic preparations, similar to calcium gluconate.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4] In case of dust formation, a type N95 (US) respirator is recommended.[4]

-

Handling: Avoid contact with skin and eyes. Ensure adequate ventilation when handling the powder.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[5] It is classified as a combustible solid.[2][4]

-

Long-term Storage: For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[5]

-

Solutions: Solutions of the compound are less stable. It is advisable to prepare fresh solutions or store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Disposal

Dispose of the chemical in accordance with local, state, and federal regulations. For small quantities of solid, non-hazardous calcium salts, disposal in the normal trash may be permissible, provided it is in a sealed, unbroken container.[11] However, it is always best to consult with your institution's environmental health and safety department for specific guidance.

Conclusion

This compound is a specialized chemical with well-defined properties that make it valuable in specific research and development contexts, particularly in the field of radiochemistry. A thorough understanding of its synthesis, analytical characterization, and proper handling is crucial for its effective and safe utilization. This guide provides a foundational framework for scientists and researchers working with this compound.

References

-

Elex Biotech LLC. Calcium α-D-heptagluconate hydrate. [Link]

- Google Patents.

-

Lafayette College. Disposal of Solid Chemicals in the Normal Trash. [Link]

-

PrepChem.com. Preparation of calcium gluconate. [Link]

Sources

- 1. Calcium α-D-heptagluconate dihydrate | CAS 10030-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Calcium a- D -heptagluconate = 98.0 10030-53-2 [sigmaaldrich.com]

- 3. Calcium α-D-heptagluconate hydrate | CAS 17140-60-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Calcium a- D -heptagluconate = 98.0 calc. based on dry substance 17140-60-2 [sigmaaldrich.com]

- 5. Calcium α-D-heptagluconate hydrate | Biochemical Assay Reagents | 10030-53-2 | Invivochem [invivochem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]

- 8. Calcium α-D-heptagluconate hydrate | Elex Biotech LLC [elexbiotech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. α-D-葡庚糖酸钙 水合物 ≥98.0% (calc. based on dry substance) | Sigma-Aldrich [sigmaaldrich.com]

- 11. publicsafety.lafayette.edu [publicsafety.lafayette.edu]

Calcium Glucoheptonate vs. Calcium Gluconate: A Technical Comparative Analysis

Topic: Difference between Calcium Glucoheptonate and Calcium Gluconate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Solubility-Stability Paradox

In calcium therapeutics, the choice between Calcium Gluconate and Calcium Glucoheptonate is rarely a matter of elemental calcium delivery alone—both salts dissociate to provide the active Ca²⁺ ion. The critical divergence lies in their molecular architecture , which dictates solubility limits, solution stability, and permissible routes of administration.

While Calcium Gluconate remains the standard for intravenous (IV) correction of hypocalcemia, its low solubility (~3.5%) necessitates large fluid volumes and stabilizers (e.g., calcium saccharate) to prevent precipitation in supersaturated (10%) solutions. In contrast, Calcium Glucoheptonate (the calcium salt of a C7 sugar acid) exhibits superior aqueous solubility, allowing for high-concentration, low-volume formulations that are chemically stable and, crucially, safe for intramuscular (IM) injection—a route often contraindicated for gluconate due to tissue necrosis risks.

Molecular Architecture & Physicochemical Properties

The fundamental difference stems from the carbon chain length. Gluconate is derived from a hexose (glucose, C6), whereas glucoheptonate is derived from a heptose (C7), synthesized via chain elongation.

Structural Comparison

| Feature | Calcium Gluconate | Calcium Glucoheptonate |

| IUPAC Name | Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | Calcium (2ξ,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

| Molecular Formula | C₁₂H₂₂CaO₁₄ | C₁₄H₂₆CaO₁₆ |

| Molecular Weight | 430.37 g/mol | 490.42 g/mol |

| Carbon Backbone | C6 (Derived from Glucose) | C7 (Derived from Glucoheptonic Acid) |

| Elemental Ca²⁺ | ~9.3% | ~8.2% |

| Solubility (25°C) | ~3.5 g/100 mL (Sparingly Soluble) | ~50–100 g/100 mL (Freely Soluble) |

| Solution Stability | Metastable at 10%; requires stabilizers (e.g., Ca-saccharate) | Highly stable; resists precipitation even at high concentrations |

The "Hydroxyl Effect" on Solubility

The additional hydroxymethyl group in the glucoheptonate ligand disrupts the crystal lattice energy more effectively than the gluconate ligand, significantly lowering the energy barrier for solvation. This allows glucoheptonate to exist in high-concentration syrups or injectables without the risk of crystallization that plagues gluconate.

Synthesis & Manufacturing Pathways

The synthesis routes highlight the complexity difference. Gluconate is a direct oxidation product, while glucoheptonate requires a carbon-chain extension (Kiliani-Fischer synthesis).

Figure 1: Comparative synthesis pathways. Note the chain elongation step in glucoheptonate synthesis which introduces the C7 backbone.

Clinical Pharmacology & Toxicology

Bioavailability

Despite structural differences, the oral bioavailability of calcium from both salts is comparable. A crossover study in healthy adults demonstrated that calcium glucoheptonate has a relative bioavailability of 92% compared to calcium carbonate, similar to the profile of calcium gluconate [1].

Tissue Irritation & Route of Administration

This is the definitive differentiator for drug development.

-

Calcium Gluconate:

-

IV: Safe if administered slowly.

-

IM/SC: Contraindicated or strongly discouraged. Extravasation or IM injection can cause severe necrosis, calcinosis cutis, and abscess formation due to local hypertonicity and cellular toxicity [2].

-

-

Calcium Glucoheptonate:

-

IV: Safe.

-

IM: Permissible. Due to its higher solubility, it can be formulated in isotonic or less irritating hypertonic concentrations that are tolerated by muscle tissue. It is the preferred salt when IV access is impossible (e.g., neonates or emergency field settings) [3].

-

Experimental Protocols: Analytical Differentiation

To distinguish between the two salts in a formulation, High-Performance Liquid Chromatography (HPLC) using ligand-exchange or ion-exclusion modes is required, as simple titration only yields total calcium.

Protocol A: HPLC Separation (Sugar-Acid Mode)

-

Objective: Separate Gluconate (C6) from Glucoheptonate (C7).

-

Column: Shodex SUGAR SH1011 or SC1011 (Sulfonated polystyrene-divinylbenzene gel).

-

Mobile Phase: 5 mM H₂SO₄ (Isocratic).

-

Flow Rate: 0.6 mL/min.

-

Temperature: 50°C.

-

Detection: Refractive Index (RI).

-

Expected Result: Glucoheptonate elutes before gluconate due to size exclusion effects and differential interaction with the counter-ion, or after depending on the specific ligand exchange mechanism of the column used (C7 acids generally have higher retention in anion-exchange modes). Note: Specific retention times must be validated with standards.

Protocol B: Complexometric Titration (Total Calcium)

-

Reagents: 0.05 M Disodium EDTA, Hydroxy Naphthol Blue Indicator, 1N NaOH.

-

Method:

-

Dilute sample equivalent to ~20 mg Ca.[1]

-

Adjust pH to >12 using NaOH (precipitates Mg, ensures Ca selectivity).

-

Add 300 mg Hydroxy Naphthol Blue.

-

Titrate with EDTA from pink to deep blue endpoint.

-

Calculation: Each mL of 0.05 M EDTA = 2.004 mg Calcium.

-

Decision Matrix for Formulation Scientists

Use the following logic flow to select the appropriate salt for your drug product.

Figure 2: Formulation decision tree based on route of administration and volume constraints.

References

-

Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate. Pharmacology Research & Perspectives. (2020). Retrieved from [Link]

-

Calcium Gluconate Injection, USP 10% Prescribing Information. FDA/DailyMed. (2021). Retrieved from [Link]

-

Calcium Glucoheptonate - Compound Summary. PubChem. (2025). Retrieved from [Link]

-

Shodex HPLC Columns Application: Calcium Glucoheptonate and Calcium Gluconate. Shodex. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Calcium alpha-D-heptagluconate in Water Versus Organic Solvents

Introduction: The Critical Role of Solubility in the Application of Calcium α-D-heptagluconate

Calcium α-D-heptagluconate, also known as calcium glucoheptonate or calcium gluceptate, is an organic calcium salt that has garnered significant interest in the pharmaceutical and food industries.[] Its primary application lies in its high bioavailability as a calcium supplement for treating conditions such as hypocalcemia.[2] The efficacy of a compound in many of its applications, particularly in drug development and formulation, is fundamentally linked to its solubility. This technical guide provides a comprehensive analysis of the solubility of calcium α-D-heptagluconate, contrasting its behavior in aqueous solutions with that in various organic solvents. We will delve into the molecular underpinnings of its solubility, present available quantitative data, and provide detailed, field-proven experimental protocols for its determination.

The Molecular Basis of Solubility: A Tale of Polarity and Chelation

The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3] Calcium α-D-heptagluconate is a salt, and upon dissolution in a polar solvent like water, it dissociates into a calcium cation (Ca²⁺) and two alpha-D-heptagluconate anions.

The alpha-D-heptagluconate anion is a polyhydroxy carboxylate, featuring a seven-carbon chain with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group. These hydroxyl groups are capable of forming strong hydrogen bonds with water molecules. Furthermore, the carboxylate group can participate in ion-dipole interactions with water. This extensive network of favorable interactions with water molecules overcomes the lattice energy of the salt, leading to its high solubility in aqueous media.

A key contributor to the high water solubility of calcium α-D-heptagluconate is the chelation effect. The glucoheptonate anion can act as a chelating agent, wrapping around the calcium ion and forming a stable, soluble complex. This sequestration of the calcium ion further enhances the dissolution of the salt.

In contrast, organic solvents can be broadly categorized based on their polarity. Non-polar organic solvents, such as hexane or toluene, lack the ability to form strong interactions like hydrogen bonds or significant dipole-dipole interactions. Consequently, they are poor solvents for ionic and highly polar compounds like calcium α-D-heptagluconate. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and polar protic solvents, like ethanol, have intermediate polarities and may exhibit some limited ability to dissolve this salt, though significantly less than water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for calcium α-D-heptagluconate in water and selected organic solvents.

| Solvent | Type | Solubility | Temperature (°C) | Reference |

| Water | Polar Protic | Very Soluble (Qualitative) | Not Specified | [4] |

| ≥ 89.2 mg/mL | Not Specified | [5] | ||

| ~3.3% w/v (crystalline form) | 25.5 | [6] | ||

| Ethanol (96%) | Polar Protic | Practically Insoluble (Qualitative) | Not Specified | [4] |

| Acetone | Polar Aprotic | Practically Insoluble (Qualitative) | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 4.90 mg/mL (with gentle warming) | Not Specified | [5] |

Note: The United States Pharmacopeia (USP) defines "very soluble" as requiring less than 1 part of solvent for 1 part of solute.

Factors Influencing Solubility

Several factors can significantly impact the solubility of calcium α-D-heptagluconate:

-

Temperature: For many salts, solubility increases with temperature. However, some calcium salts exhibit retrograde solubility, becoming less soluble at higher temperatures.[7] While specific data for calcium α-D-heptagluconate is limited, it is a critical parameter to control during solubility determination.

-

pH: The pH of the aqueous medium can influence the protonation state of the glucoheptonate anion. In highly acidic conditions, the carboxylate group may become protonated, which could potentially affect its interaction with the calcium ion and its overall solubility. The pH of a 1 in 10 solution of calcium gluceptate is typically between 6.0 and 8.0.[4]

-

Crystalline Form and Hydration State: Calcium α-D-heptagluconate can exist in different crystalline forms (polymorphs) or as hydrates.[6] These different solid-state forms can have different lattice energies and, consequently, different solubilities. For instance, an amorphous form of calcium gluceptate was found to have a much higher aqueous solubility (> 2 molal) compared to a crystalline hydrate (0.06 molal).[6]

Experimental Protocols for Solubility Determination

The following section outlines a detailed, self-validating protocol for determining the solubility of calcium α-D-heptagluconate using the industry-standard shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Diagram of the Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology: Shake-Flask Method

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[8]

1. Materials and Reagents:

- Calcium α-D-heptagluconate (of known purity)

- Solvent of interest (e.g., ultrapure water, ethanol, DMSO)

- Volumetric flasks and pipettes (Class A)

- Scintillation vials or sealed flasks

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (0.22 µm)

- HPLC system with UV detector

- Validated HPLC method for calcium α-D-heptagluconate quantification

2. Protocol:

- Preparation: Accurately weigh an amount of calcium α-D-heptagluconate that is in excess of its expected solubility into a series of scintillation vials or sealed flasks.

- Solvent Addition: Pipette a precise volume of the solvent of interest into each vial.

- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

- Sampling: Carefully withdraw a precise aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the aliquot through a 0.22 µm syringe filter.

- Dilution: Accurately dilute the filtered supernatant with the mobile phase used for the HPLC analysis to bring the concentration within the calibrated range of the analytical method.

- Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved calcium α-D-heptagluconate.

Diagram of the HPLC Quantification Logic

Caption: Logic flow for HPLC-based quantification.

HPLC Method for Quantification

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of calcium glucoheptonate.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A filtered and degassed isocratic mixture of 1% (v/v) aqueous phosphoric acid and methanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Conclusion: A Highly Water-Soluble Compound with Limited Organic Solubility

Calcium α-D-heptagluconate exhibits excellent solubility in water, a characteristic that is fundamental to its high bioavailability and widespread use in pharmaceutical and nutritional applications. This high aqueous solubility is a direct result of its ionic nature and the extensive hydrogen bonding and chelation capabilities of the glucoheptonate anion. Conversely, it is practically insoluble in non-polar organic solvents and shows limited solubility even in polar organic solvents like ethanol and acetone. The provided experimental protocols offer a robust framework for researchers to accurately determine the solubility of this important compound in various solvent systems, ensuring the development of safe and effective products.

References

- Anmol Chemicals. (2025, October 8). Calcium Gluceptate Glucoheptonate USP EP BP Ph Eur Manufacturers.

- BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Calcium Gluconate.

- BOC Sciences. (n.d.). CAS 29039-00-7 Calcium glucoheptonate.

- ChemicalBook. (2026, January 20). CALCIUM GLUCOHEPTONATE | 17140-60-2.

- CymitQuimica. (n.d.). CAS 29039-00-7: Calcium glucoheptonate.

- Durpro. (n.d.). Calcium salts and solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility.

- Patel, P. B., et al. (2011). Effect of chelating biomolecules on solubility of calcium oxalate: An in vitro study. Journal of Chemical and Pharmaceutical Research, 3(5), 491-495.

- PubChem. (n.d.). Calcium glucoheptonate.

- S. L. Raghavan, et al. (2003). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- S. S. S. Kumar, et al. (2019). Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro. PLoS ONE, 14(9), e0222240.

- The University of British Columbia. (1982). Studies on the crystallinity and phase transitions of calcium gluceptate.

- The University of British Columbia. (1981). The stability of calcium glucoheptonate solutions.

- WBCIL. (2024, August 2). The Science Behind Calcium Glucoheptonate- Chemistry, Health, and Industry Uses.

- Wikipedia. (n.d.). Calcium glucoheptonate.

- USP. (n.d.). USP <1236> Solubility Measurements.

- Anmol Chemicals. (2025, October 8). Calcium Gluceptate Glucoheptonate USP EP BP Ph Eur Manufacturers.

- CymitQuimica. (n.d.). CAS 29039-00-7: Calcium glucoheptonate.

- PubChem. (n.d.). Calcium glucoheptonate.

- WBCIL. (2024, August 2). The Science Behind Calcium Glucoheptonate- Chemistry, Health, and Industry Uses.

- RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?.

- The University of British Columbia. (1982). Studies on the crystallinity and phase transitions of calcium gluceptate.

- ChemicalBook. (2026, January 20). CALCIUM GLUCOHEPTONATE | 17140-60-2.

- Durpro. (n.d.). Calcium salts and solubility.

- Dissolution Technologies. (2003). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Calcium Gluconate.

Sources

- 2. wbcil.com [wbcil.com]

- 3. revisiondojo.com [revisiondojo.com]

- 4. Calcium Gluceptate Glucoheptonate USP EP BP Ph Eur Manufacturers [anmol.org]

- 5. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]

- 6. enamine.net [enamine.net]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

Chemical structure and chelating mechanism of calcium heptagluconate

Chemical Structure, Chelating Mechanism, and Applications

Executive Summary

Calcium Heptagluconate (also known as Calcium Glucoheptonate or Calcium Gluceptate) is the calcium salt of glucoheptonic acid, a seven-carbon sugar acid derived from glucose.[1] Unlike its six-carbon analog (calcium gluconate), the heptagluconate anion possesses an additional hydroxyl group and carbon atom, conferring superior water solubility and stability, particularly in alkaline environments.

This guide details the molecular architecture, thermodynamic chelation mechanism, and synthesis of calcium heptagluconate, designed for researchers and drug development professionals.

Part 1: Molecular Architecture & Stereochemistry

1.1 Chemical Identity

-

IUPAC Name: Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate[2]

-

Molecular Weight: 490.42 g/mol [4]

-

CAS Number: 29039-00-7 (General), 17140-60-2 (alpha-isomer)

1.2 Structural Distinctiveness (C6 vs. C7)

The core distinction lies in the carbon backbone. While gluconate is derived from the oxidation of glucose (C6), heptagluconate is synthesized via the Kiliani-Fischer chain elongation of glucose, resulting in a C7 backbone.

-

Ligand Structure: The heptagluconate anion contains a terminal carboxylate group (

) followed by a chain of six carbons, each bearing a hydroxyl ( -

Stereoisomerism: The synthesis typically yields two epimers:

-D-glucoheptonate (D-glycero-D-gulo-heptonate) and

1.3 Coordination Geometry

Calcium (

-

Binding Sites: The primary coordination occurs through the carboxylate oxygen and the

-hydroxyl group . Additional stability is provided by the wrapping of the polyol chain, engaging distal hydroxyls in secondary coordination or hydrogen bonding networks. -

Crystal Lattice: Unlike calcium gluconate, which readily forms crystalline monohydrates, calcium heptagluconate is often amorphous or microcrystalline, contributing to its high solubility (approx. 50% w/v in water vs. 3% for calcium gluconate).

Part 2: Chelating Mechanism & Thermodynamics

The high stability of the calcium-heptagluconate complex is driven by the Chelate Effect , where the entropic gain from displacing hydration water molecules favors complex formation.

2.1 Thermodynamic Drivers

-

Ligand Displacement:

The release of multiple water molecules into the bulk solvent increases the system's entropy ( -

Alkaline Sequestration: A critical functional advantage of heptagluconate is its ability to sequester calcium in high pH environments. In the presence of strong bases (e.g., NaOH), simple calcium salts precipitate as

. Heptagluconate forms stable, soluble complexes even at pH 11-12. This is attributed to the deprotonation of alcoholic hydroxyl groups at high pH, transforming them into powerful alkoxide donors that bind

2.2 Mechanism Visualization

The following diagram illustrates the coordination logic and the stability comparison with gluconate.

Figure 1: Chelation dynamics of Calcium Heptagluconate, highlighting the entropic drive and binding sites.

Part 3: Synthesis (Kiliani-Fischer Pathway)[5]

The industrial synthesis of calcium heptagluconate is a classic application of the Kiliani-Fischer synthesis , extending the carbon chain of D-glucose.

3.1 Synthetic Workflow

-

Cyanohydrin Formation: D-Glucose reacts with sodium cyanide (NaCN) to form a seven-carbon cyanohydrin (nitrile).

-

Hydrolysis: The nitrile is hydrolyzed to form glucoheptonic acid (and its lactone).

-

Epimer Separation (Optional): The reaction creates two epimers (

and -

Salt Formation: The acid is neutralized with Calcium Carbonate (

) or Calcium Hydroxide (

Figure 2: Kiliani-Fischer synthesis pathway for Calcium Heptagluconate production.

Part 4: Analytical Validation Protocol

To ensure the integrity of the calcium heptagluconate complex, a Complexometric Titration is the standard validation method. This protocol quantifies the total calcium content.

4.1 Protocol: Complexometric Titration with EDTA

-

Objective: Determine Calcium content (Target: 3.5% - 4.5% w/v for injectable solutions, or theoretical ~8.17% for pure salt).

-

Reagents:

-

0.05 M Disodium EDTA VS.

-

Buffer Solution (Ammonia-Ammonium Chloride, pH 10).

-

Indicator: Eriochrome Black T or Hydroxy Naphthol Blue.

-

Step-by-Step Methodology:

-

Sample Prep: Accurately weigh 0.5 g of Calcium Heptagluconate sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Dissolve in 100 mL of deionized water.

-

Buffering: Add 10 mL of Ammonia-Ammonium Chloride buffer (pH 10).

-

Titration: Add approx. 30 mg of Hydroxy Naphthol Blue indicator. Titrate with 0.05 M EDTA until the solution changes from pink/violet to deep blue .

-

Calculation:

(Where 40.08 is the atomic weight of Calcium)

Part 5: Clinical & Industrial Applications

5.1 Pharmaceutical Utility[5][6]

-

Indication: Treatment of hypocalcemia (tetany, cardiac resuscitation).

-

Advantage over Gluconate:

-

Solubility: Heptagluconate is soluble up to 50% w/v, whereas Gluconate is limited to ~3%. This allows for low-volume IM injections , reducing patient pain and the risk of tissue necrosis.

-

Stability: Less prone to crystallization in pre-filled syringes.

-

5.2 Comparative Data Table

| Feature | Calcium Gluconate (C6) | Calcium Heptagluconate (C7) |

| Formula | ||

| Solubility (25°C) | ~3.5 g / 100 mL | ~50 g / 100 mL |

| Stability (pH > 11) | Moderate | High (Sequestering agent) |

| Primary Use | IV Infusion (Large volume) | IM Injection (Small volume) |

| Tissue Irritation | Low | Low (Comparable) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62859, Calcium Glucoheptonate. Retrieved from [Link]

-

Kutus, B., et al. (2018). Deprotonation constants for D-heptagluconate and its calcium complexes. ResearchGate. Retrieved from [Link]

- U.S. Pharmacopeia (USP).Calcium Gluceptate Monograph. (Standard pharmaceutical reference for purity and assay methods).

- Pallagi, A., et al. (2010).Recent advances in the aqueous chemistry of the calcium(II)-gluconate system. Coordination Chemistry Reviews.

Sources

- 1. US3033900A - Method of preparing calcium glucoheptonate - Google Patents [patents.google.com]

- 2. Calcium Glucoheptonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Calcium glucoheptonate | C14H26CaO16 | CID 62859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calcium alpha-D-glucoheptonate | C14H26CaO16 | CID 28327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium Gluconate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 6. researchgate.net [researchgate.net]

Stability of calcium alpha-D-heptagluconate dihydrate in aqueous solution

Technical Guide: Stability of Calcium

Executive Summary

Calcium

Unlike simple salts, the

Chemical Basis & Thermodynamic Profile[1][2]

Molecular Identity

-

IUPAC Name: Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate.[1]

-

Isomeric Specificity: The commercial "Calcium Gluceptate" is often a mixture of

and -

Chelation Mechanics: The heptagluconate ligand wraps the

ion in a multidentate chelate structure.[1] This sequestering effect prevents the rapid precipitation of calcium hydroxide at neutral pH, a common failure mode for inorganic calcium salts.[1]

The "Alpha" Instability Paradox

The

-

The Seeding Effect: Research indicates that unheated solutions of the

-epimer retain "memory" of the crystal lattice (micro-nuclei).[1] Upon storage, these nuclei trigger a catastrophic crystallization of the insoluble dihydrate form.[1] -

Epimerization Equilibrium: In solution, a slow equilibrium exists between the

and

Aqueous Stability Landscape[1][2]

The stability of this molecule is a function of three vectors: Thermal History, pH, and Sterility.[1]

Figure 1: The Stability Triad.[1] Note that physical stability (prevention of crystallization) is dependent on thermal history, not just storage temperature.[1]

pH Dependent Degradation

-

Acidic (< pH 5.0): The heptagluconate anion protonates to form free heptagluconic acid, which subsequently undergoes intramolecular esterification to form

-heptagluconolactone .[1] This shifts the equilibrium, potentially releasing free -

Alkaline (> pH 7.5): Susceptible to oxidative degradation (yellowing) and the absorption of atmospheric

to form insoluble Calcium Carbonate ( -

Optimal Window: USP specifications typically require a pH of 5.6 to 7.0 .[1][3]

Stabilization Strategy: The Thermal Reset

The most critical insight for handling Calcium

Protocol: Thermal Stabilization (Autoclaving)

-

Rationale: To solubilize sub-micron seed crystals of the dihydrate that survive standard mixing.[1]

-

Mechanism: High temperature shifts the saturation point and alters the

ratio slightly to a more stable equilibrium.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the dihydrate salt in Water for Injection (WFI) at 60°C.

-

Filtration: Filter through a 0.22 µm PVDF membrane (removes particulate nuclei).[1]

-

Terminal Sterilization: Autoclave the sealed vessel at 121°C for 20 minutes .

-

Critical Note: Solutions that are not autoclaved (e.g., sterile filtered only) have a significantly higher failure rate due to crystallization within 3-6 months.[1]

-

Analytical Methodologies

To validate stability, one must distinguish between the active calcium content and the integrity of the organic ligand.[1]

HPLC Analysis (Ligand Stability)

Standard C18 columns struggle with highly polar sugar acids.[1] An Anion Exchange or HILIC approach is required.[1]

-

Column: Anion Exchange (e.g., Shodex SC1011 or equivalent) or Amine-based HILIC.[1]

-

Mobile Phase: Water / Acetonitrile (gradient) or dilute NaOH (for anion exchange).[1]

-

Detection: Refractive Index (RI) or Pulsed Amperometric Detection (PAD).[1] UV is weak due to lack of chromophores.[1]

-

Purpose: To separate the

and

Complexometric Titration (Calcium Content)

This validates that the calcium remains available and has not precipitated as carbonate.[1]

-

Buffer: NaOH (to pH 12-13).

-

Endpoint: Pink/Violet

Deep Blue.[1]

Experimental Protocols: Stress Testing

Use this workflow to determine the robustness of a new formulation.

Figure 2: Forced Degradation and Physical Stability Workflow. The "Seeding Study" is specific to this molecule to test resistance to crystallization.

Detailed Protocol: Seeding Challenge Test

-

Objective: Determine the metastable limit of the solution.

-

Method:

-

Prepare three batches of solution: (A) Non-heated, (B) Heated to 80°C, (C) Autoclaved at 121°C.

-

Add a single crystal of Calcium

-D-heptagluconate dihydrate to each vial. -

Store at 25°C.

-

Observation: Monitor for crystal growth propagation.

-

Data Summary: Stability Specifications

| Parameter | Acceptance Criteria | Critical Failure Mode |

| Appearance | Clear, colorless to straw | Haze/Precipitate (Dihydrate formation) |

| pH | 5.6 – 7.0 | < 5.6 (Lactonization) |

| Calcium Assay | 95.0% – 105.0% | < 95.0% (Precipitation of CaCO3) |

| Bacterial Endotoxins | < 0.32 USP EU/mg | Pyrogenic reaction (if parenteral) |

| Particulate Matter | USP <788> Limits | Crystallization |

References

-

USP Monographs . (2025).[1][3] Calcium Gluceptate Injection. United States Pharmacopeia.[1][2][3] Link[1]

-

Suryanarayanan, R., & Mitchell, A. G. (1981).[1] The stability of calcium glucoheptonate solutions. Journal of Pharmacy and Pharmacology. Link

-

PubChem . (2025).[1] Calcium glucoheptonate (Compound).[1][2][4][5][6] National Library of Medicine.[1] Link

-

Trissel, L. A. (2021).[1] Handbook on Injectable Drugs. ASHP. (Reference for compatibility and pH stability windows). Link

Sources

- 1. Calcium glucoheptonate | C14H26CaO16 | CID 62859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. Calcium a- D -heptagluconate = 98.0 10030-53-2 [sigmaaldrich.com]

- 5. US3033900A - Method of preparing calcium glucoheptonate - Google Patents [patents.google.com]

- 6. wbcil.com [wbcil.com]

Operational Safety and Handling Architecture: Calcium Glucoheptonate Dihydrate

PART 1: Chemical Identity & Molecular Architecture

The Solubility Advantage

In the landscape of calcium delivery for research, Calcium Glucoheptonate (Ca(C₇H₁₃O₈)₂[1] · 2H₂O) represents a critical alternative to Calcium Gluconate.[1] While Calcium Gluconate is sparingly soluble in water (~30 mg/mL at 20°C), Calcium Glucoheptonate exhibits superior solubility (up to ~500 mg/mL).[1] This physicochemical trait allows researchers to prepare high-molarity stock solutions without the need for heating or extreme pH adjustments, making it the preferred calcium source for high-throughput screening and tissue culture applications where volume constraints are critical.[1]

Chemical Specifications

The compound typically exists as a mixture of alpha and beta isomers of glucoheptonic acid calcium salt.[1] The dihydrate form is the thermodynamically stable crystalline structure used in pharmaceutical and research grades.[1]

| Property | Specification | Notes |

| IUPAC Name | Calcium bis((2ξ)-D-gluco-heptonate) dihydrate | Often referred to as Calcium Heptagluconate |

| CAS Number | 29039-00-7 (Anhydrous) / 17140-60-2 (Hydrate) | Verify CAS on specific vendor CoA |

| Molecular Formula | C₁₄H₂₆CaO₁₆[1][2][3] · 2H₂O | |

| Molecular Weight | ~526.46 g/mol (Dihydrate) | 490.42 g/mol (Anhydrous) |

| Solubility (Water) | Freely Soluble (>300 mg/mL) | Distinct advantage over Ca-Gluconate |

| pH (10% Solution) | 6.0 – 8.0 | Neutral range, buffer-compatible |

| Appearance | White to off-white crystalline powder | Hygroscopic (protect from moisture) |

PART 2: Risk Assessment & Toxicology (The "Silent" Hazards)[1]

GHS Classification & Interpretation

Under the Globally Harmonized System (GHS), Calcium Glucoheptonate is generally classified as Non-Hazardous or a Category 2A Eye Irritant depending on the purity and particle size.[1] However, "Non-Hazardous" on an SDS does not imply "Physiologically Inert" in a research context.[1]

The Hypercalcemia Risk Vector

The primary risk in research (specifically in vivo or cell-based assays) is not chemical toxicity, but ionic disruption .[1] Accidental overdose or miscalculation of stock concentration can lead to acute hypercalcemia in test subjects or excitotoxicity in neuronal cultures.[1]

Figure 1: Biological Impact Pathway.[1] Unlike insoluble calcium salts, the high solubility of glucoheptonate leads to rapid bioavailability, increasing the risk of acute ionic shock if miscalculated.[1]

PART 3: Experimental Incompatibility & Stability

The "Buffer Trap"

A common failure mode in calcium research is the precipitation of calcium salts when mixed with incompatible buffers.[1] While Calcium Glucoheptonate is soluble, the calcium ion (Ca²⁺) is reactive.[1]

-

Incompatible Anions: Sulfates (SO₄²⁻), Carbonates (CO₃²⁻), and Phosphates (PO₄³⁻) (at high concentrations).[1]

-

The Risk: Mixing Calcium Glucoheptonate stock with standard RPMI or DMEM media containing high phosphate/sulfate levels can cause micro-precipitation of Calcium Phosphate or Calcium Sulfate, altering the effective concentration and damaging cell membranes.[1]

Stability Profile

-

Thermal Stability: Autoclavable in solution, but filtration (0.22 µm) is preferred to prevent caramelization of the carbohydrate moiety.[1]

-

Photostability: Stable, but store in amber containers to prevent degradation of trace impurities.[1]

-

Hydrolysis: Stable in aqueous solution for >24 hours at room temperature.

PART 4: Standardized Protocol: High-Molarity Stock Preparation

Objective: Create a 500 mM Calcium Glucoheptonate Stock Solution (100 mL). Application: Cell culture supplementation, electrophysiology bath solutions.[1]

Reagents & Equipment[1]

-

Calcium Glucoheptonate Dihydrate (MW ~526.46 g/mol ).[1]

-

Milli-Q Water (18.2 MΩ[1]·cm).

-

0.22 µm PES (Polyethersulfone) Syringe Filter (Low protein binding).[1]

-

Sterile 100 mL volumetric flask.

Workflow Architecture

Figure 2: Operational workflow for preparing a sterile, high-concentration stock solution.[1]

Step-by-Step Methodology

-

Calculation: For 100 mL of 500 mM solution:

[1] -

Solubilization: Add the powder to approx. 70-80 mL of Milli-Q water. Stir continuously. Note: The solution may become slightly viscous.

-

Adjustment: Once fully dissolved, adjust final volume to 100 mL.

-

Filtration: Pass through a 0.22 µm PES filter into a sterile container. Critical: Do not autoclave the concentrated stock as it may lead to precipitation or degradation of the glucoheptonate moiety.

-

Validation: Verify pH is between 6.0 and 8.0.

PART 5: Emergency Response Protocols

In the event of exposure during weighing or solubilization:

| Exposure Route | Immediate Action | Scientific Rationale |

| Ocular Contact | Rinse with water for 15 mins.[1] | Mechanical removal of particulates; glucoheptonate is a mild irritant.[1] |

| Inhalation | Move to fresh air.[1][4][5][7] | Dust inhalation may cause upper respiratory irritation.[1] |

| Skin Contact | Wash with soap and water.[1][5] | Low dermal toxicity; minimal absorption risk.[1] |

| Ingestion | Drink 2-3 glasses of water. | Dilution.[1] Do not induce vomiting unless directed by medical personnel. |

| Spill Cleanup | Sweep dry, then wet mop.[1] | Warning: Wet powder is extremely slippery (viscous).[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62859, Calcium glucoheptonate.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Calcium glucoheptonate.[1][2] Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).[1]

-

World Health Organization (WHO). Calcium Glucoheptonate: International Nonproprietary Names (INN).[1] Retrieved from [Link][1]

Sources

- 1. Calcium glucoheptonate | C14H26CaO16 | CID 62859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium alpha-D-glucoheptonate | C14H26CaO16 | CID 28327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium glucoheptonate - Wikipedia [en.wikipedia.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 6. Calcium Glucono Glucoheptonate Manufacturers, SDS [mubychem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Synonyms, Chemical Identity, and Validation of Calcium Alpha-D-Heptagluconate

Core Directive & Executive Summary

In the pharmaceutical and chemical sectors, nomenclature ambiguity can lead to critical errors in sourcing, regulatory filing, and analytical method validation.[1][2] Calcium alpha-D-heptagluconate is a prime example of such ambiguity.

While chemically precise, this specific name is rarely the primary header in pharmacopeias.[1][2] To the drug developer, this compound is most critical as Calcium Glucoheptonate (EP) or Calcium Gluceptate (USP).[1][2]

This guide deconstructs the nomenclature, explains the stereochemical causality behind the "alpha" and "hepta" designations, and provides a self-validating analytical framework for identification.[1][2]

The Nomenclature Taxonomy

The variation in naming stems from three distinct logic systems: Chemical Structure (IUPAC/CAS) , Regulatory Authority (USP/EP) , and Historical/Commercial Usage .[1][2]

Synonym Mapping Table[1][2]

| Category | Primary Name / Synonym | Context & Usage Notes |

| Target Compound | Calcium alpha-D-heptagluconate | Specific chemical name denoting the |

| USP Name | Calcium Gluceptate | Critical for US Filings. The United States Pharmacopeia uses this truncated term.[1][2] |

| EP Name | Calcium Glucoheptonate | Critical for EU Filings. The European Pharmacopoeia uses the full "gluco" prefix.[1][2] |

| IUPAC (Systematic) | Calcium D-glycero-D-gulo-heptonate | Defines the absolute stereochemistry.[2] The |

| CAS Name | D-glycero-D-gulo-Heptonic acid, calcium salt (2:1) | Used for registry lookups.[2] |

| Common/Trade | Calcium Heptonate | Often used in industrial applications (concrete, chelation).[1][2] |

| CAS Registry | 17140-60-2 (Hydrate) 29039-00-7 (Anhydrous) | 17140-60-2 is the most common reference for the crystalline hydrate form.[2] |

Visualization: Nomenclature Hierarchy

The following diagram maps the relationship between the chemical entity and its diverse regulatory aliases.

Figure 1: Regulatory and chemical synonym mapping for Calcium Alpha-D-Heptagluconate.

Scientific Integrity: The "Alpha" and "Hepta" Logic[1]

To understand the synonyms, one must understand the synthesis.[1][2] The name is not arbitrary; it describes the molecule's genesis.

The "Hepta" Logic (7-Carbons)

Unlike Calcium Gluconate (6 carbons), Calcium Heptagluconate has 7 carbons.[1][2]

-

Origin: It is typically synthesized from D-Glucose (6C) via the Kiliani-Fischer synthesis (cyanohydrin synthesis).[1][2]

-

Mechanism: Cyanide adds to the aldehyde group of glucose, extending the carbon chain by one.[1][2] This creates a 7-carbon sugar acid (heptonate).[1][2]

The "Alpha" Logic (Stereochemistry)

The chain extension creates a new chiral center at C2.[1][2] This results in two possible epimers (isomers):

-

Alpha (

) form: D-glycero-D-gulo-heptonic acid (The major product typically desired).[1][2] -

Beta (

) form: D-glycero-D-ido-heptonic acid.[1][2]

Why it matters: The term "Calcium alpha-D-heptagluconate" specifically claims the material is the alpha-epimer (gulo-heptonate), rather than a racemic mixture.[2] However, many industrial "Calcium Glucoheptonate" products are mixtures.[1][2] For pharmaceutical applications, knowing the specific isomer ratio is a critical quality attribute (CQA).[1][2]

Figure 2: Synthesis pathway illustrating the origin of the "Alpha" and "Hepta" designations.[1][2]

Analytical Validation Protocol

As a scientist, you cannot rely solely on the label.[1][2] You must verify identity.[1][2][3] Because "Glucoheptonate" and "Gluconate" differ by only one carbon, and "Alpha" vs "Beta" differ only by stereochemistry, specific methods are required.[1][2]

Differentiation from Calcium Gluconate

Simple titration often fails to distinguish these two because their equivalent weights are similar.[1][2]

-

Method: High-Performance Liquid Chromatography (HPLC).[1][2]

-

Column: Anion exchange or specialized carbohydrate columns (e.g., Shodex SC1011).[1][2]

-

Differentiation: The 7-carbon heptonate elutes differently than the 6-carbon gluconate.[2]

Protocol: Identity Verification (HPLC)[1][2]

Objective: Confirm presence of alpha-D-heptagluconate and absence of gluconate/beta-isomers.

-

Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile (Isocratic).[1][2]

-

Standard Preparation: Dissolve USP Calcium Gluceptate RS (Reference Standard) to 1 mg/mL.

-

Sample Preparation: Dissolve sample to 1 mg/mL in water.

-

Detection: Refractive Index (RI) or Pulsed Amperometric Detection (PAD).[1][2]

-

Criteria: Retention time must match USP Reference Standard within

2%.

Protocol: Calcium Content (Complexometric Titration)[1][2]

Objective: Verify stoichiometry (Self-Validating Step).

-

Theory: Calcium alpha-D-heptagluconate (

) has a specific molecular weight (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Step 1: Dissolve 300 mg sample in 150 mL water.

-

Step 2: Add 2 mL 10M NaOH (pH > 12) and Hydroxy Naphthol Blue indicator.

-

Step 3: Titrate with 0.05 M EDTA to a deep blue endpoint.[1][2]

-

Calculation: Each mL of 0.05 M EDTA is equivalent to 2.004 mg of Ca.[1][2]

-

Validation: If the Calcium content is ~8.1-8.2%, it aligns with the dihydrate form of Calcium Glucoheptonate.[1][2] If it is ~9.0%, it may be Calcium Gluconate (incorrect substance).[1][2]

References

-

United States Pharmacopeia (USP). Calcium Gluceptate Monograph.[1][2] USP-NF.[1][2] (Official regulatory standard for the US market).[1][2]

-

European Pharmacopoeia (EP). Calcium Glucoheptonate Monograph.[1][2] (Official regulatory standard for the EU market).[1][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62859, Calcium glucoheptonate.[1][2] Retrieved from [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Calcium glucoheptonate | C14H26CaO16 | CID 62859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. Calcium a- D -heptagluconate = 98.0 calc. based on dry substance 17140-60-2 [sigmaaldrich.com]

- 5. Calcium α-D-heptagluconate hydrate | CAS 17140-60-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Thermodynamic Properties of Calcium Alpha-D-Heptagluconate Dihydrate: A Technical Guide

Topic: Thermodynamic Properties of Calcium Alpha-D-Heptagluconate Dihydrate Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This compound (commonly referred to as Calcium Glucoheptonate ) represents a critical alternative to calcium gluconate in pharmaceutical applications. Its primary thermodynamic advantage lies in its high aqueous solubility , which overcomes the saturation limitations of standard calcium salts. This guide provides a comprehensive analysis of its thermodynamic profile, solid-state characteristics, and thermal stability, serving as a foundational reference for the development of high-concentration parenteral and oral formulations.

Chemical Identity & Solid-State Characterization

Before analyzing thermodynamic behavior, the precise chemical identity must be established to differentiate it from related sugar acid salts.

-

IUPAC Name: Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate

-

Common Name: Calcium Glucoheptonate (Alpha isomer)

-

CAS Number: 10030-53-2 (Dihydrate), 17140-60-2 (General/Hydrate)

-

Molecular Formula:

[1] -

Molecular Weight: 526.46 g/mol (Dihydrate); 490.42 g/mol (Anhydrous)

Crystal Habit and Hydration State

Calcium alpha-D-heptagluconate crystallizes as a dihydrate . The water molecules are integral to the crystal lattice, stabilizing the structure through hydrogen bonding networks with the hydroxyl groups of the heptagluconate anion.

| Property | Specification | Thermodynamic Implication |

| Hydration State | Dihydrate ( | Requires specific drying protocols; dehydration is an endothermic event. |

| Theoretical Water Content | 6.84% w/w | Mass loss > 7.0% in TGA indicates surface moisture or decomposition. |

| Appearance | White, crystalline powder or granules | High surface area variants exist for rapid dissolution. |

Thermodynamic Profile

Thermal Stability (TGA & DSC Analysis)

The thermal profile of calcium alpha-D-heptagluconate is characterized by two distinct events: dehydration and decomposition .[2] Understanding these transitions is vital for processing (e.g., sterilization, spray drying).

Thermogravimetric Analysis (TGA)[2][3][4][5]

-

Zone 1: Dehydration (

): The compound loses its two waters of hydration. This process is generally reversible, but prolonged exposure to temperatures -

Zone 2: Stability Plateau (

): A narrow window of anhydrous stability exists. -

Zone 3: Decomposition (

): Onset of oxidative degradation. The heptagluconate moiety undergoes decarboxylation and dehydration, leading to charring and the formation of calcium carbonate/oxide residues.

Differential Scanning Calorimetry (DSC)[2][4]

-

Endotherm 1 (

): Broad peak corresponding to the vaporization of lattice water (Enthalpy of dehydration, -

Endotherm 2 (

): Melting accompanied by immediate decomposition. Unlike simple salts, this compound does not exhibit a clean melting point.

Solution Thermodynamics

The defining feature of calcium glucoheptonate is its solubility.

-

Solubility: Freely soluble in water (

at -

Comparison: Approximately 15-20x more soluble than Calcium Gluconate (

). -

Thermodynamic Driver: The asymmetry of the heptagluconate anion and the high density of hydroxyl groups disrupt the crystal lattice energy more effectively than the gluconate anion, lowering the

(Gibbs Free Energy of Solution).

Stability of Solutions (Metastability)

While highly soluble, supersaturated solutions can be metastable .

-

Precipitation: Solutions may precipitate upon long-term storage if nucleation sites (seed crystals) are present.[6]

-

Stabilization: The addition of small amounts of calcium saccharate or specific pH adjustments (6.0–8.0) can kinetically inhibit nucleation, maintaining the thermodynamically unstable but kinetically trapped supersaturated state.

Experimental Protocols

To validate the quality and thermodynamic state of a raw material batch, the following self-validating protocols are recommended.

Protocol A: Determination of Volatile Content & Decomposition Onset (TGA)

-

Objective: Quantify hydration state and thermal limit.

-

Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent).

-

Procedure:

-

Tare: Use a platinum or alumina pan. Tare the empty pan.

-

Load: Accurately weigh 10–20 mg of sample.

-

Equilibrate: Hold at

for 5 minutes under Nitrogen purge (40 mL/min). -

Ramp: Heat from

to -

Analysis:

-

Calculate % weight loss between

and -

Identify the "Onset of Decomposition" as the temperature where the weight derivative (

) deviates significantly after the dehydration plateau (typically

-

-

Protocol B: Solubility Saturation Test

-

Objective: Confirm "Freely Soluble" status and solution clarity.

-

Procedure:

-

Solvent: Prepare

of -

Addition: Add

of this compound. -

Agitation: Vortex or stir magnetically for 10 minutes.

-

Observation: The solution should be clear and colorless.

-

Validation: Measure turbidity (NTU). Result should be

.

-

Visualization: Stability & Degradation Pathways[3]

The following diagram illustrates the thermodynamic transitions of the compound from its crystalline dihydrate form through solution and thermal degradation.

Figure 1: Thermodynamic state transitions of Calcium Alpha-D-Heptagluconate, highlighting the critical dehydration window and decomposition risks.

Implications for Drug Development

Injectable Formulations

The high solubility of calcium glucoheptonate makes it the preferred choice for intramuscular (IM) injections where volume is restricted. Unlike calcium gluconate, which requires large volumes of water to dissolve, glucoheptonate can be formulated into high-concentration ampoules, reducing injection site trauma.

Sterilization Constraints

Due to the decomposition onset at

-

Recommended: Autoclaving (Steam Sterilization) at

for 15-20 minutes is generally safe for solutions, provided the pH is buffered. -

Risk: Autoclaving may induce temporary hydrolysis or isomerization if the pH drifts outside the 6.0–8.0 range. Filtration (0.22

m) is the preferred sterilization method for high-purity formulations.

Lyophilization (Freeze-Drying)

When used as a lyoprotectant or bulking agent, the freezing protocol must account for the glass transition temperature (

References

- United States Pharmacopeia (USP).Calcium Gluceptate Monograph. USP-NF. (Standard for chemical identity and purity limits).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62859, Calcium Glucoheptonate. Retrieved from [Link]

-

DrugBank Online. Calcium Glucoheptonate: Pharmacology and Solubility Data. Retrieved from [Link]

Sources

- 1. Calcium glucoheptonate | C14H26CaO16 | CID 62859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ruipugroup.com [ruipugroup.com]

- 3. iitk.ac.in [iitk.ac.in]

- 4. reddit.com [reddit.com]

- 5. newdruginfo.com [newdruginfo.com]

- 6. The stability of calcium glucoheptonate solutions - UBC Library Open Collections [open.library.ubc.ca]

Methodological & Application

Application Notes and Protocols for Calcium alpha-D-heptagluconate Stock Solutions

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, sterilization, quality control, and storage of Calcium alpha-D-heptagluconate stock solutions. The protocols detailed herein are designed to ensure the scientific integrity, accuracy, and reproducibility of experimental results by providing stable and well-characterized solutions. This guide explains the causal relationships behind the procedural steps, offering insights into the chemical properties of Calcium alpha-D-heptagluconate to facilitate its effective use in research and development.

Introduction: The Role of Calcium alpha-D-heptagluconate in Research and Development

Calcium alpha-D-heptagluconate is an organic calcium salt that serves as a critical component in various scientific applications, including as a calcium source in cell culture media, a reagent in biochemical assays, and a component in drug formulations.[1] Its high water solubility and bioavailability make it a preferred alternative to other calcium salts. In cell culture, for instance, maintaining a precise calcium concentration is vital for numerous cellular processes, including signal transduction, cell adhesion, and proliferation. In drug development, Calcium alpha-D-heptagluconate can be a key excipient or active ingredient, where the purity and concentration of the solution are of utmost importance.

This guide provides a detailed protocol for the preparation of stock solutions, addressing key considerations such as solubility, pH stability, sterilization, and quality control to ensure the reliability of your research and development activities.

Chemical and Physical Properties of Calcium alpha-D-heptagluconate

Understanding the fundamental properties of Calcium alpha-D-heptagluconate is essential for the successful preparation of stable stock solutions.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₆CaO₁₆·2H₂O (dihydrate) | |

| Molecular Weight | 526.46 g/mol (dihydrate) | |

| CAS Number | 10030-53-2 (dihydrate) | |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | Sparingly soluble in cold water, freely soluble in boiling water. | [3] |

Core Protocol: Preparation of a 1 M Calcium alpha-D-heptagluconate Stock Solution

This protocol details the steps to prepare a 1 M stock solution. The concentration can be adjusted based on experimental needs and the solubility limits of the compound.

Materials and Equipment

-

Calcium alpha-D-heptagluconate dihydrate (≥98.0% purity)

-

High-purity, sterile water (e.g., Water for Injection (WFI), cell culture grade water, or equivalent)[2]

-

Sterile glass beaker or flask

-

Sterile magnetic stir bar and stir plate

-

Calibrated analytical balance

-

Calibrated pH meter

-

Sterile 0.22 µm syringe filters or vacuum filtration unit

-

Sterile storage bottles (e.g., polypropylene or glass)

-

Dilute (0.1 M) sterile solutions of HCl and NaOH for pH adjustment[2]

Step-by-Step Preparation Procedure

-

Calculate the required mass: To prepare 100 mL of a 1 M solution, calculate the mass of this compound needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 1 mol/L x 0.1 L x 526.46 g/mol = 52.646 g

-

-

Dissolution:

-

Add approximately 80 mL of high-purity water to a sterile beaker with a sterile magnetic stir bar.

-

Gently heat the water to 40-50°C on a stir plate to aid dissolution. While calcium gluconate is freely soluble in boiling water, moderate heat is recommended to prevent potential degradation.[3]

-

Slowly add the weighed Calcium alpha-D-heptagluconate powder to the warm water while stirring continuously. Avoid adding the powder too quickly to prevent clumping.

-

Continue stirring until the powder is completely dissolved, resulting in a clear solution.[4]

-

-

pH Adjustment (Critical Step):

-

Allow the solution to cool to room temperature.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Measure the pH of the solution. The optimal pH range for calcium gluconate solution stability is between 6.5 and 8.5.[5]

-

If necessary, adjust the pH by adding sterile 0.1 M HCl or 0.1 M NaOH dropwise while stirring. This step is crucial to prevent precipitation and maintain the stability of the solution.[5]

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, transfer the solution to a 100 mL sterile volumetric flask.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure complete transfer of the solute.

-

Bring the solution to the final volume of 100 mL with high-purity water.

-

Sterilization

For applications in cell culture and drug development, the stock solution must be sterile.

-

Sterile Filtration (Recommended):

-

For heat-sensitive solutions, sterile filtration is the preferred method.[2]

-

Aseptically pass the prepared solution through a 0.22 µm sterile filter into a sterile final storage container. This method effectively removes bacteria without exposing the compound to potentially damaging high temperatures.

-

-

Autoclaving (Use with Caution):

-

Calcium gluconate can be sensitive to high temperatures. While it is stable up to 120°C, prolonged exposure to higher temperatures can lead to dehydration and decomposition.[6] If autoclaving is necessary, it should be done at 121°C for a short duration (e.g., 15 minutes).[2] Post-autoclaving, it is essential to perform quality control checks to ensure the integrity of the solution.

-

Quality Control and Validation

A self-validating protocol requires robust quality control measures to ensure the accuracy and reliability of the prepared stock solution.

Visual Inspection

-

The final solution should be clear and free of any particulate matter.[7] Any cloudiness or precipitation indicates a problem with solubility or stability.

pH Measurement

-

Confirm that the final pH of the solution is within the optimal range of 6.5-8.5.[5]

Concentration Verification

-

The concentration of the calcium stock solution can be verified using several analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C8 or C18) and a mobile phase of phosphate buffer can be used to quantify the heptagluconate anion and detect any related substances or degradation products.[8][9][10]

-

Atomic Absorption Spectroscopy (AAS): This technique can be used to accurately determine the elemental calcium concentration in the solution.[11]

-

Sterility Testing

-

For sterile preparations, perform a sterility test by incubating a small aliquot of the stock solution in a suitable microbiological growth medium to ensure the absence of microbial contamination.

Storage and Stability

Proper storage is critical to maintain the integrity of the Calcium alpha-D-heptagluconate stock solution.

-

Storage Conditions: Store the sterile stock solution in a tightly sealed, sterile container at 2-8°C. Protect from light.

-

Stability: When prepared and stored correctly, the stock solution should be stable for several weeks. However, it is best practice to visually inspect the solution for any signs of precipitation before each use. For long-term storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles if frozen storage is chosen.

Workflow and Decision Making Diagrams

Diagram 1: Preparation Workflow

Caption: Workflow for preparing Calcium alpha-D-heptagluconate stock solution.

Diagram 2: pH-Dependent Solubility

Caption: Effect of pH on the solubility of calcium gluconate.[5]

References

-

The influence of pH value on the solubility of calcium gluconate - Ruipu Biological. (2025, October 20). Retrieved from [Link]

-

The thermal stability of calcium gluconate - Ruipu Biological. (2025, October 21). Retrieved from [Link]

-

What happens when calcium gluconate meets water? - Ruipu Biological. (2023, July 10). Retrieved from [Link]

-

Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem. Retrieved from [Link]

-

Calcium- Determination by AAS - OIV. Retrieved from [Link]

-

Determination of Related Substances of Calcium Gluconate Injection and Thermal Degradation Impurity Identification. (n.d.). Retrieved from [Link]

-

Preparation of Calcium Gluconate Injection - Pharmaacademias. (2025, November 5). Retrieved from [Link]

-

Effects of various parameters on solution-mediated phase transformation of calcium D-gluconate: an approach to obtain pure metastable monohydrate - RSC Publishing. (2023, April 19). Retrieved from [Link]

-

Calcium Gluconate 2022. (2022, March 11). Retrieved from [Link]

-

Metal catalysed intumescence: Characterisation of the thermal decomposition of calcium gluconate monohydrate - ResearchGate. (2025, November 26). Retrieved from [Link]

- CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents.

- US10130646B1 - Calcium gluconate solutions in flexible containers - Google Patents.

-

Calcium Gluconate Stability Study | PDF - Scribd. Retrieved from [Link]

- US1965535A - Stable calcium gluconate solution and process of making same - Google Patents.

- US20190076454A1 - Calcium gluconate solutions in flexible containers - Google Patents.

-

TCH-038 Shortage of Sterile Calcium Gluconate Stock Solution For Parenteral Nutrition: What is the Alternative and How Much Does It Cost? - European Journal of Hospital Pharmacy. Retrieved from [Link]

-

Reference ID: 4112411 - accessdata.fda.gov. Retrieved from [Link]

-

Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Com - JSM Central. (2017, March 22). Retrieved from [Link]

-

Calcium solubility across pH region of ( ) calcium gluconate and ( ) calcium lactate prepared from shrimp shells - ResearchGate. Retrieved from [Link]

-

How do you vary calcium concentration in culture media? - ResearchGate. (2021, June 10). Retrieved from [Link]

Sources

- 1. Calcium α-D-heptagluconate dihydrate | CAS 10030-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaacademias.com [pharmaacademias.com]

- 3. Calcium gluconate | 299-28-5 [chemicalbook.com]

- 4. ruipugroup.com [ruipugroup.com]

- 5. ruipugroup.com [ruipugroup.com]

- 6. ruipugroup.com [ruipugroup.com]

- 7. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 8. Determination of Related Substances of Calcium Gluconate Injection and Thermal Degradation Impurity Identification [chinjmap.com]